Cas no 2680531-34-2 (5-bromo-2-(trifluoromethyl)phenylhydrazine hydrochloride)

5-bromo-2-(trifluoromethyl)phenylhydrazine hydrochloride structure
2680531-34-2 structure
商品名:5-bromo-2-(trifluoromethyl)phenylhydrazine hydrochloride
CAS番号:2680531-34-2
MF:C7H7BrClF3N2
メガワット:291.496090173721
MDL:MFCD34183259
CID:5645839
PubChem ID:165938573

5-bromo-2-(trifluoromethyl)phenylhydrazine hydrochloride 化学的及び物理的性質

名前と識別子

    • EN300-28253066
    • 2680531-34-2
    • [5-bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride
    • 5-bromo-2-(trifluoromethyl)phenylhydrazine hydrochloride
    • MDL: MFCD34183259
    • インチ: 1S/C7H6BrF3N2.ClH/c8-4-1-2-5(7(9,10)11)6(3-4)13-12;/h1-3,13H,12H2;1H
    • InChIKey: ABWNYXMRUASGLQ-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(C(F)(F)F)=C(C=1)NN.Cl

計算された属性

  • せいみつぶんしりょう: 289.94332g/mol
  • どういたいしつりょう: 289.94332g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 174
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38Ų

5-bromo-2-(trifluoromethyl)phenylhydrazine hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28253066-0.1g
[5-bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride
2680531-34-2 95.0%
0.1g
$188.0 2025-03-19
Enamine
EN300-28253066-0.5g
[5-bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride
2680531-34-2 95.0%
0.5g
$468.0 2025-03-19
Enamine
EN300-28253066-5g
[5-bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride
2680531-34-2 95%
5g
$1737.0 2023-09-09
Aaron
AR028318-250mg
[5-bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride
2680531-34-2 95%
250mg
$398.00 2025-02-15
Enamine
EN300-28253066-10g
[5-bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride
2680531-34-2 95%
10g
$2577.0 2023-09-09
1PlusChem
1P0282SW-2.5g
[5-bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride
2680531-34-2 95%
2.5g
$1513.00 2024-05-08
1PlusChem
1P0282SW-500mg
[5-bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride
2680531-34-2 95%
500mg
$641.00 2024-05-08
Aaron
AR028318-10g
[5-bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride
2680531-34-2 95%
10g
$3569.00 2023-12-15
Enamine
EN300-28253066-0.05g
[5-bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride
2680531-34-2 95.0%
0.05g
$128.0 2025-03-19
Enamine
EN300-28253066-0.25g
[5-bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride
2680531-34-2 95.0%
0.25g
$271.0 2025-03-19

5-bromo-2-(trifluoromethyl)phenylhydrazine hydrochloride 関連文献

5-bromo-2-(trifluoromethyl)phenylhydrazine hydrochlorideに関する追加情報

Introduction to 5-bromo-2-(trifluoromethyl)phenylhydrazine hydrochloride (CAS No. 2680531-34-2)

5-bromo-2-(trifluoromethyl)phenylhydrazine hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 2680531-34-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound, characterized by its bromo and trifluoromethyl substituents on a phenyl ring coupled with a hydrazine moiety, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various biologically active molecules.

The presence of both bromine and trifluoromethyl groups on the aromatic ring imparts distinct reactivity and electronic characteristics, making it a versatile building block for further functionalization. The hydrazine component, while reactive, requires careful handling to prevent unwanted side reactions, particularly under conditions that might promote decomposition or dimerization. As a hydrochloride salt, the compound is typically more stable and soluble in polar solvents, facilitating its use in solution-phase reactions.

In recent years, the demand for halogenated aromatic compounds has surged due to their utility in drug discovery and material science. The trifluoromethyl group, in particular, is renowned for its ability to enhance metabolic stability, lipophilicity, and binding affinity in drug candidates. This has led to extensive research into optimizing synthetic routes for compounds containing this moiety. The bromo substituent further extends the compound’s utility by allowing for cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures.

One of the most compelling applications of 5-bromo-2-(trifluoromethyl)phenylhydrazine hydrochloride lies in its role as a precursor for the development of pharmacologically relevant molecules. For instance, hydrazine derivatives have been explored as intermediates in the synthesis of kinase inhibitors, antiviral agents, and anti-inflammatory drugs. The structural features of this compound make it particularly suitable for generating scaffolds that mimic natural products or known bioactive entities. Researchers have leveraged its reactivity to introduce diverse functional groups at specific positions on the aromatic ring, thereby tailoring the properties of the final product.

Recent studies have highlighted the importance of optimizing reaction conditions to maximize yield and purity when working with 5-bromo-2-(trifluoromethyl)phenylhydrazine hydrochloride. For example, investigations have focused on minimizing side reactions such as over-halogenation or dehalogenation by carefully controlling temperature, solvent choice, and catalyst systems. Advances in flow chemistry have also been instrumental in improving scalability and reproducibility for industrial applications. These innovations underscore the compound’s significance as a commercial chemical entity.

The hydrazine moiety in 5-bromo-2-(trifluoromethyl)phenylhydrazine hydrochloride presents both opportunities and challenges. On one hand, its reactivity enables facile formation of C-N bonds with carbonyl compounds via condensation reactions; on the other hand, it can undergo decomposition under harsh conditions or react undesirably with other functional groups. Consequently, synthetic strategies often involve protecting group strategies to control reactivity while proceeding with multi-step syntheses.

The pharmaceutical industry has shown particular interest in halogenated phenylhydrazines due to their potential as pharmacophores. Computational modeling studies have predicted that compounds derived from 5-bromo-2-(trifluoromethyl)phenylhydrazine hydrochloride could exhibit inhibitory activity against various targets by interacting with specific binding pockets. These predictions have guided experimental efforts to identify lead compounds for further optimization through structure-activity relationship (SAR) studies.

From a synthetic chemistry perspective, 5-bromo-2-(trifluoromethyl)phenylhydrazine hydrochloride serves as a cornerstone intermediate for constructing more complex molecules. Its availability from reliable suppliers ensures that researchers can focus on downstream applications rather than investing time in laborious synthetic preparations. This accessibility is crucial for academic institutions and pharmaceutical companies alike when exploring new drug candidates or materials.

The growing emphasis on green chemistry principles has also influenced how 5-bromo-2-(trifluoromethyl)phenylhydrazine hydrochloride is utilized. Efforts are underway to develop solvent-free or low-solvent reaction protocols that minimize environmental impact while maintaining high yields. Such initiatives align with broader industry trends toward sustainable manufacturing practices.

In conclusion,5-bromo-2-(trifluoromethyl)phenylhydrazine hydrochloride (CAS No. 2680531-34-2) represents a critical component in modern medicinal chemistry research due to its structural versatility and reactivity profile. Its role as an intermediate in synthesizing biologically active compounds continues to drive innovation across multiple disciplines within pharmaceutical science. As our understanding of molecular interactions deepens,5-bromo-2-(trifluoromethyl)phenylhydrazine hydrochloride will undoubtedly remain at forefront of chemical synthesis efforts aimed at developing next-generation therapeutics.

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